molecular formula C16H22BrNO4S B12440212 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 887590-11-6

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12440212
CAS No.: 887590-11-6
M. Wt: 404.3 g/mol
InChI Key: DGIYMUYUUAILRG-UHFFFAOYSA-N
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Description

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a 3-bromo-benzenesulfonyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the 3-bromo-benzenesulfonyl group through a sulfonylation reaction. The final step involves esterification to introduce the tert-butyl ester group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and solvents that can be easily recycled is also common to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the 3-bromo-benzenesulfonyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring and tert-butyl ester group can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(3-Fluoro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(3-Methyl-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity in biological systems.

Properties

CAS No.

887590-11-6

Molecular Formula

C16H22BrNO4S

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl 3-(3-bromophenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-5-8-14(11-18)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3

InChI Key

DGIYMUYUUAILRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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